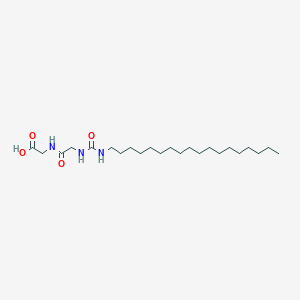
N-(Octadecylcarbamoyl)glycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Octadecylcarbamoyl)glycylglycine is a compound that belongs to the class of glycylglycine derivatives. Glycylglycine itself is the simplest peptide, consisting of two glycine molecules linked by a peptide bond. The addition of an octadecylcarbamoyl group to glycylglycine enhances its hydrophobic properties, making it useful in various applications, particularly in the field of biochemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Octadecylcarbamoyl)glycylglycine typically involves the reaction of glycylglycine with octadecyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Octadecylcarbamoyl)glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octadecylcarbamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the octadecylcarbamoyl group.
Substitution: Substituted derivatives with different functional groups replacing the octadecylcarbamoyl group.
Wissenschaftliche Forschungsanwendungen
N-(Octadecylcarbamoyl)glycylglycine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Wirkmechanismus
The mechanism of action of N-(Octadecylcarbamoyl)glycylglycine is primarily based on its ability to interact with lipid membranes. The octadecylcarbamoyl group enhances its hydrophobic interactions, allowing it to integrate into lipid bilayers and affect membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Octadecylcarbamoyl)glycine: Similar structure but lacks the additional glycine residue.
N-(Octadecylcarbamoyl)alanine: Contains an alanine residue instead of glycine.
N-(Octadecylcarbamoyl)serine: Contains a serine residue, adding a hydroxyl group to the structure.
Uniqueness
N-(Octadecylcarbamoyl)glycylglycine is unique due to the presence of two glycine residues, which enhances its flexibility and ability to form stable peptide bonds. This makes it particularly useful in applications requiring strong and stable interactions with lipid membranes.
Eigenschaften
CAS-Nummer |
193543-09-8 |
|---|---|
Molekularformel |
C23H45N3O4 |
Molekulargewicht |
427.6 g/mol |
IUPAC-Name |
2-[[2-(octadecylcarbamoylamino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C23H45N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-23(30)26-19-21(27)25-20-22(28)29/h2-20H2,1H3,(H,25,27)(H,28,29)(H2,24,26,30) |
InChI-Schlüssel |
GOMPCSXQIBZBRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



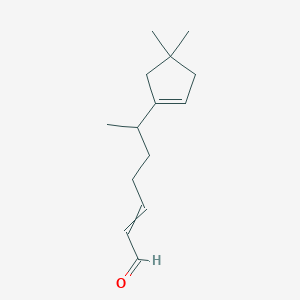
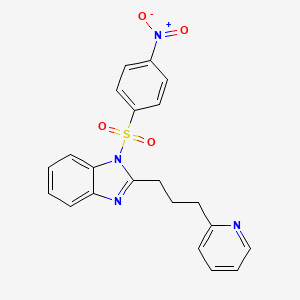
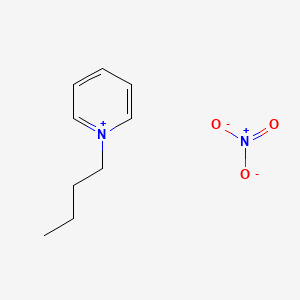
![2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol](/img/structure/B12560988.png)


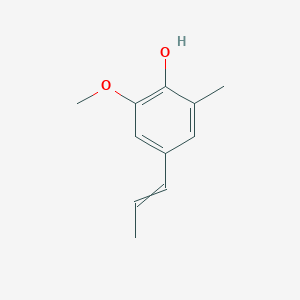
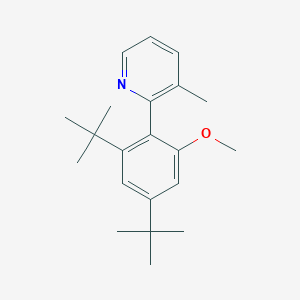
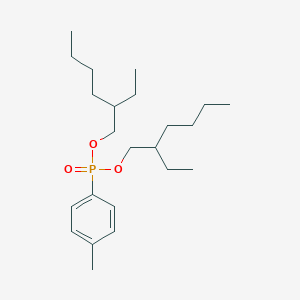

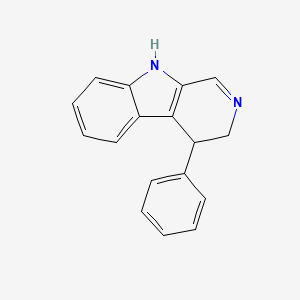
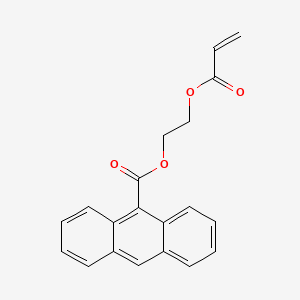
![5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12561052.png)
